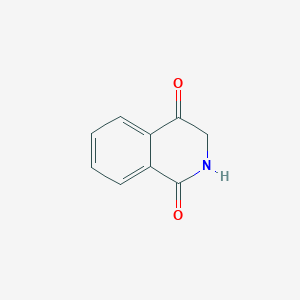

2,3-Dihydroisochinolin-1,4-dion

Übersicht

Beschreibung

2,3-Dihydroisoquinoline-1,4-dione is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Dihydroisoquinoline-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroisoquinoline-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

2,3-Dihydroisochinolin-1,4-dion dient als Schlüsselzwischenprodukt bei der Synthese von Heterocyclen, die in der pharmazeutischen Chemie von entscheidender Bedeutung sind. Die Reaktivität der Verbindung ermöglicht die Konstruktion von sauerstoffreichen heterocyclischen Gerüsten, die bei der Entwicklung neuer Medikamente wertvoll sind .

Kaskade-Reaktionen

Diese Verbindung wird in Kaskade-Reaktionen eingesetzt, einem Prozess, bei dem aufeinanderfolgende Reaktionen ohne Isolierung von Zwischenprodukten stattfinden. Solche Reaktionen sind aufgrund ihrer Atom- und Stufenökonomie von Bedeutung, wodurch sie umweltfreundlich und kostengünstig für industrielle Anwendungen sind .

Metallfreie Oxidationsprozesse

Im Bereich der grünen Chemie ist this compound an metallfreien Luft-Oxidationsprozessen beteiligt. Diese Prozesse sind unerlässlich, um die Umweltbelastung der chemischen Synthese zu reduzieren, indem Schwermetallkatalysatoren vermieden werden .

Elektrosynthese

Elektrosynthese ist eine Methode, bei der elektrische Energie zur Durchführung chemischer Reaktionen eingesetzt wird. This compound kann durch Elektrosynthese selektiv synthetisiert werden, was eine sauberere Alternative zu traditionellen Synthesemethoden darstellt .

Biologische Aktivität

Derivate von this compound zeigen eine Reihe von biologischen Aktivitäten. Sie wurden auf ihr Potenzial als Antimetastasenmittel, entzündungshemmende Mittel, Analgetika, Antiarrhythmika, Antiaggregationsmittel, Antihypertensiva und Antibiotika untersucht .

Pharmazeutische Industrie

In der pharmazeutischen Industrie werden this compound-Derivate auf ihr therapeutisches Potenzial untersucht. Ihre strukturelle Vielfalt macht sie zu Kandidaten für die Arzneimittelforschung und -entwicklung, insbesondere bei der Behandlung komplexer Krankheiten .

Tubulin-Protein-Interaktion

Die Derivate der Verbindung wurden auf ihre Interaktion mit dem Tubulin-Protein untersucht, das in der Krebsforschung von Bedeutung ist. Das Verständnis dieser Interaktion kann zur Entwicklung neuartiger Antikrebsmittel führen .

Organische und medizinische Chemie

Schließlich ist this compound aufgrund seiner Vielseitigkeit bei der Synthese von Isochinolinderivaten ein Thema von Interesse in der organischen und medizinischen Chemie. Diese Derivate sind wichtige Bestandteile von Anti-Krebs-, Anti-Malaria- und anderen Medikamenten .

Wirkmechanismus

Mode of Action

It is known that isoquinoline derivatives demonstrate a wide range of biological activities . The interaction of 2,3-Dihydroisoquinoline-1,4-dione with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Isoquinoline alkaloids, a related class of compounds, are known to affect a variety of biological pathways due to their diverse structures .

Result of Action

As a member of the isoquinoline family, it may share some of the biological activities common to these compounds, such as anti-cancer and anti-malarial effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydroisoquinoline-1,4-dione. For instance, the compound is stable at room temperature and is very soluble in water . These properties can affect how the compound interacts with its environment and performs its biological activities .

Biochemische Analyse

Biochemical Properties

2,3-Dihydroisoquinoline-1,4-dione plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of neurotransmitters and xenobiotics, respectively . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways. Additionally, 2,3-Dihydroisoquinoline-1,4-dione has been shown to bind to proteins involved in oxidative stress responses, potentially modulating their function and protecting cells from oxidative damage .

Cellular Effects

The effects of 2,3-Dihydroisoquinoline-1,4-dione on various cell types and cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways related to neurotransmitter release and synaptic plasticity . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of genes involved in cell survival and apoptosis . Furthermore, 2,3-Dihydroisoquinoline-1,4-dione impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2,3-Dihydroisoquinoline-1,4-dione exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, its interaction with monoamine oxidase can lead to the inhibition of neurotransmitter degradation, resulting in increased levels of neurotransmitters in the synaptic cleft . Additionally, 2,3-Dihydroisoquinoline-1,4-dione can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydroisoquinoline-1,4-dione have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to 2,3-Dihydroisoquinoline-1,4-dione can lead to adaptive changes in cellular function, such as altered gene expression profiles and metabolic shifts .

Dosage Effects in Animal Models

The effects of 2,3-Dihydroisoquinoline-1,4-dione vary with different dosages in animal models. At low doses, the compound has been observed to exert neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2,3-Dihydroisoquinoline-1,4-dione is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters and xenobiotics . It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolic flux and levels of various metabolites . The compound can also affect the synthesis and degradation of other bioactive molecules, thereby modulating overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,3-Dihydroisoquinoline-1,4-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .

Eigenschaften

IUPAC Name |

2,3-dihydroisoquinoline-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRHHSIPJQOVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500781 | |

| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31053-30-2 | |

| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

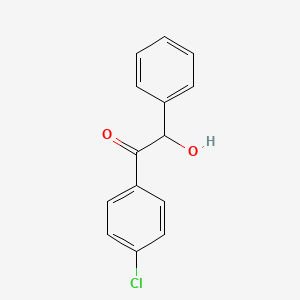

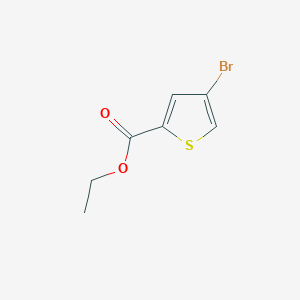

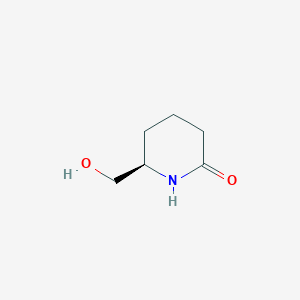

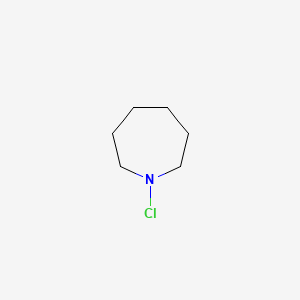

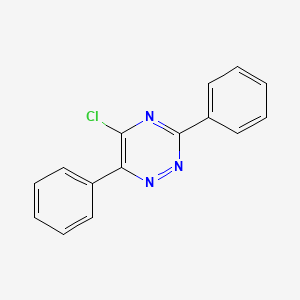

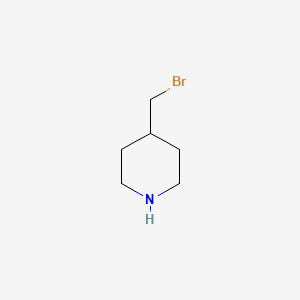

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)

![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)

![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)